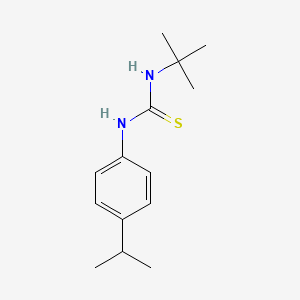
2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of β-carboline derivatives, including 2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, involves conventional methods. For example, 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its derivatives have been synthesized through processes that may involve Pictet-Spengler reactions, providing a basis for further modifications and rearrangements to obtain the desired compound (Harley-Mason & Waterfield, 1963). Additionally, novel synthetic methods have been developed to efficiently construct β-carboline frameworks, potentially applicable to the synthesis of 2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives (Ohta et al., 2009).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives, including the compound of interest, can be elucidated using techniques such as NMR, FT-IR, MS (ESI-MS) spectrum, elemental analysis, and X-ray single-crystal diffraction. These methods provide insights into the arrangement of atoms within the molecule and its stereochemistry, which are crucial for understanding its chemical behavior and potential biological activities (Mohideen et al., 2019).
Chemical Reactions and Properties
β-Carboline derivatives undergo various chemical reactions, including rearrangements under acidic conditions, leading to the formation of isomeric products and other derivatives with distinct structural features. These reactions are influenced by the specific substituents present on the β-carboline scaffold and can result in the formation of compounds with varied chemical properties (Harley-Mason & Waterfield, 1963).
Physical Properties Analysis
The physical properties of β-carboline derivatives, such as solubility, melting point, and crystalline structure, can be determined using standard analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of β-carboline derivatives, including their reactivity, stability, and potential interactions with other molecules, are critical for their application in medicinal chemistry and materials science. Studies on the modification, functionalization, and reaction mechanisms of these compounds provide valuable insights into their chemical behavior (Sober et al., 1981).
Eigenschaften
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-15-9-14(10-16(11-15)24-2)12-22-8-7-18-17-5-3-4-6-19(17)21-20(18)13-22/h3-6,9-11,21H,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQWGBPMNCOVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)





![1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)

![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)

![methyl 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5635690.png)
![ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5635697.png)
![1-(cyclopentylcarbonyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5635704.png)